Structural Confirmation by Dual‑Channel NMR (¹H and ¹³C) in DMSO‑d₆
The exact structure of the target compound is substantiated by two complementary NMR datasets that unambiguously locate the 5‑bromo and 5‑fluoro substituents [1]. In contrast, the commonly encountered regioisomer 5‑bromo‑N‑[2‑(6‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide or the des‑bromo analog would display distinct coupling patterns and chemical shifts.
| Evidence Dimension | Structural identity (regiochemistry) |
|---|---|
| Target Compound Data | ¹H and ¹³C NMR spectra consistent with C‑5 bromination on benzofuran and C‑5 fluorination on indole (DMSO‑d₆) [1] |
| Comparator Or Baseline | Regioisomers (e.g., 6‑fluoroindole derivative) or des‑bromo analog; expected different aromatic region signals |
| Quantified Difference | Not quantified; differentiation is qualitative (presence/absence of key signals) |
| Conditions | NMR experiment; solvent DMSO‑d₆; instrument not specified |
Why This Matters
Procurement of a compound with the incorrect regiochemistry leads to invalid biological results; the available spectra enable in‑house identity verification before initiating costly assays.
- [1] SpectraBase, 2‑benzofurancarboxamide, 5‑bromo‑N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]‑, Compound ID 4mjGhb6B7iN, accessed 2026‑04‑30. View Source
